Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic aromatic compound, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene with appropriate reagents to introduce the hydroxyl and carbamoyl groups. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate has shown potential biological activities, such as antimicrobial and antioxidant properties. These properties make it a candidate for further research in drug development.
Medicine: The compound's biological activities suggest potential applications in medicinal chemistry. It may be explored for its therapeutic effects in treating various diseases, including infections and oxidative stress-related conditions.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carbamoyl groups play a crucial role in these interactions, influencing the compound's biological activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamate
Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoic acid
Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzene
Uniqueness: Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate stands out due to its specific structural features, such as the presence of both hydroxyl and carbamoyl groups. These features contribute to its unique reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[(5-hydroxy-3-thiophen-2-ylpentyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-23-18(22)15-6-4-14(5-7-15)17(21)19-10-8-13(9-11-20)16-3-2-12-24-16/h2-7,12-13,20H,8-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKHXTFTKUCFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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